Enantiomeric Excess: Single-Enantiomer (S)-Form Outperforms Racemate by >96% ee Margin
The (S)-5-oxo-piperidine-2-carboxylic acid ethyl ester produced via the modern one-pot cyclization method (Patent CN109970625A) achieves an enantiomeric excess (ee) of >98%, whereas the racemic (±)-5-oxopiperidine-2-carboxylic acid (CAS 146467-21-2) has 0% ee by definition [1]. This represents a quantitative chiral purity improvement of >98 percentage points. The improved process minimizes intermediate isolation and side reactions, directly enhancing stereochemical fidelity .
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | >98% ee (S)-enantiomer |
| Comparator Or Baseline | (±)-5-oxopiperidine-2-carboxylic acid (racemate): 0% ee |
| Quantified Difference | >98 percentage point increase in enantiomeric purity |
| Conditions | One-pot cyclization method starting from L-glutamic acid diethyl ester; Boc protection and strong base-mediated ring closure (Patent CN109970625A) |
Why This Matters
For pharmaceutical intermediate procurement, single-enantiomer purity is non-negotiable when the target API (e.g., avibactam) requires a specific stereocenter for biological activity; racemic material would require costly and yield-reducing chiral resolution steps.
- [1] Molbase. (±)-5-oxopiperidine-2-carboxylic acid. CAS 146467-21-2. Racemic mixture. View Source
